Neo Spiramycin I

Description

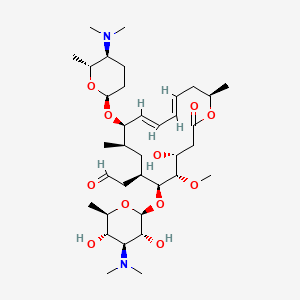

Neo Spiramycin I is a derivative of the 16-membered macrolide antibiotic spiramycin I, which is primarily produced by Streptomyces ambofaciens. Structurally, this compound lacks the neutral sugar mycarose present in spiramycin I, resulting in a molecular formula of C₃₆H₆₂N₂O₁₁ and a molecular weight of 698.88 g/mol . This modification distinguishes it from spiramycin I (C₄₃H₇₄N₂O₁₄, MW: 843.065 g/mol) and alters its pharmacokinetic and pharmacodynamic properties .

This compound is biosynthesized through enzymatic tailoring steps, including the action of oxidases like Srm13 and Srm26, which modify the lactone ring of spiramycin precursors . It is often identified as a metabolite or impurity in commercial spiramycin samples, with typical concentrations below 1% . Its primary pharmacological role involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides .

Properties

Molecular Formula |

C36H62N2O11 |

|---|---|

Molecular Weight |

698.9 g/mol |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30-,31+,32-,33-,34+,35+,36+/m1/s1 |

InChI Key |

SUBWVHAACKTENX-VZBUQJRSSA-N |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@@H]3CC[C@@H]([C@H](O3)C)N(C)C |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Neo Spiramycin I can be synthesized through a series of organic reactions starting from simpler precursors. The reaction conditions typically require controlled temperatures, specific catalysts, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation processes using microorganisms that naturally produce Spiramycin. The fermentation broth is then processed to isolate and purify the active metabolite, this compound. Advanced chromatographic techniques and crystallization methods are employed to achieve high purity and yield.

Chemical Reactions Analysis

Acetylation and Acyl Modifications

Acylation reactions target hydroxyl groups, particularly at the 2' and 4" positions:

-

4"-O-Acyl Derivatives : Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions yields esters. These derivatives show altered pharmacokinetic profiles but reduced solubility ( ).

-

2'-Acylated Compounds : Synthesized using activated esters or mixed anhydrides. Purification challenges via silica gel chromatography result in low yields (<3%), necessitating reversed-phase MPLC for isolation ( ).

Tetrahydrofuranyl and Tetrahydropyranyl Ethers

Acetal formation at the 3 and 4' positions enhances stability and activity:

-

3-α,4'-α-Di-O-tetrahydrofuranyl Derivative : Exhibits in vivo efficacy comparable to spiramycin I, with improved resistance to acidic degradation ( ).

-

Configuration Dependency : α-configuration at both positions maximizes antibacterial potency, while β-configuration reduces activity by 4–8-fold ( ).

Metabolic Transformations

Neo Spiramycin I is a major metabolite of spiramycin in mammals, formed via enzymatic demycarosylation. Key metabolic pathways include:

-

Hepatic Cytochrome P450 Oxidation : Modifies the macrolide ring, producing hydroxylated metabolites.

-

Renal Excretion : Unmodified this compound is excreted in urine, with tissue accumulation observed in kidneys and liver ( ).

Siderophore Conjugates

Conjugation with catechol siderophores improves cellular uptake in Gram-negative bacteria:

-

Catechol-Spiramycin Hybrids : Synthesized via esterification of this compound with enterobactin analogs. These hybrids exploit iron transport systems to bypass outer membrane barriers ( ).

Stability and Degradation

-

pH Sensitivity : Degrades rapidly under acidic conditions (pH < 4) via lactone ring hydrolysis.

-

Thermal Stability : Stable at −20°C in methanol solutions but degrades above 25°C, forming dehydro derivatives ( ).

Analytical Detection Methods

-

HPLC-UV : Quantification using C18 columns with acidic mobile phases (LOQ: 25 µg/kg in tissues) ( ).

-

LC-MS/MS : Provides higher sensitivity for detecting trace metabolites in biological matrices ( ).

Key Research Findings

-

Antibacterial Activity : this compound retains ~90% of spiramycin’s antimicrobial potency against Staphylococcus aureus and Streptococcus pneumoniae ( ).

-

Toxoplasma gondii : Despite variable maternal serum concentrations (0–1 µg/mL), it shows limited efficacy in congenital toxoplasmosis prophylaxis ( ).

Scientific Research Applications

Neo Spiramycin I has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Spiramycin and its metabolites.

Biology: Studied for its antimicrobial properties and its effects on bacterial cell wall synthesis.

Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by intracellular pathogens.

Industry: Employed in the development of new antibiotics and in the quality control of pharmaceutical products.

Mechanism of Action

Neo Spiramycin I is part of the macrolide class of antibiotics, which includes other compounds such as Erythromycin, Clarithromycin, and Azithromycin. While all these compounds share a similar mechanism of action, this compound is unique in its specific structure and its use in veterinary medicine. The differences in their chemical structures contribute to variations in their pharmacokinetic properties and spectrum of activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Neo Spiramycin I | C₃₆H₆₂N₂O₁₁ | 698.88 | Lacks mycarose sugar |

| Spiramycin I | C₄₃H₇₄N₂O₁₄ | 843.06 | Contains mycaminose, forosamine, and mycarose |

| Spiramycin II | C₄₄H₇₆N₂O₁₄ | 857.09 | Additional methyl group on mycarose |

| Spiramycin III | C₄₅H₇₆N₂O₁₅ | 885.10 | Hydroxylated mycarose |

| Tylosin A | C₄₆H₇₇NO₁₇ | 916.11 | Contains mycaminose, mycarose, and mycinose |

| Josamycin | C₄₂H₆₉NO₁₅ | 828.00 | 16-membered lactone with desosamine sugar |

Antibacterial Activity

| Compound | Efficacy Against Gram-Positive Bacteria | Relative Activity vs. Spiramycin I | Resistance Profile |

|---|---|---|---|

| This compound | Moderate | 88% | Affected by MLSᵇ resistance mechanisms |

| Spiramycin I | High | 100% | Susceptible to ribosomal methylation (erm genes) |

| Tylosin A | High | 95–110% | Common in veterinary pathogens |

| Josamycin | High | 90–105% | Less prone to inducible resistance |

- Key Findings :

- This compound exhibits 88% of the antibacterial activity of spiramycin I, likely due to the absence of mycarose, which may reduce ribosomal binding affinity .

- Spiramycin derivatives, including this compound, show reduced efficacy against strains with MLSᵇ (macrolide-lincosamide-streptogramin B) resistance mechanisms, such as ribosomal methylation (erm genes) .

Physicochemical Properties

| Compound | Solubility in Water | Stability (Half-Life) | Crystallinity |

|---|---|---|---|

| This compound | Low | Moderate (pH-sensitive) | Amorphous |

| Spiramycin I | Low | Moderate | Amorphous |

| Tylosin A | Moderate | High | Crystalline |

- Key Findings :

Research Findings

Efficacy Against Drug-Resistant Pathogens

- This compound Derivatives : Acetal derivatives of this compound demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) in vitro, with MIC values reduced by 50% compared to the parent compound .

- Comparative Studies: In a double-blind trial, spiramycin (containing this compound as a minor component) showed comparable efficacy to doxycycline in treating lower respiratory infections, with a cure rate of 82% vs. 85% .

Metabolic and Environmental Impact

- This compound is a key metabolite in spiramycin degradation pathways. Studies using deuterated standards (e.g., Spiramycin I-d3) revealed its persistence in aquatic environments, highlighting bioaccumulation risks .

Resistance Mechanisms

- Mutations in ribosomal protein L4 reduce this compound binding, a common resistance mechanism shared with spiramycin III and tylosin .

Biological Activity

Neo Spiramycin I, a derivative of the macrolide antibiotic spiramycin, exhibits significant biological activity primarily against various bacterial pathogens. This article consolidates research findings, case studies, and data tables to provide a comprehensive understanding of its biological properties.

Overview of this compound

This compound is produced from the bacterium Streptomyces ambofaciens, known for its ability to synthesize several antibiotics, including spiramycin. The compound has been noted for its effectiveness against a range of Gram-positive bacteria and some Gram-negative strains. Its mechanism of action is similar to that of other macrolides, inhibiting protein synthesis by binding to the 50S ribosomal subunit.

This compound functions by:

- Inhibiting Protein Synthesis : It binds to the 23S rRNA of the 50S ribosomal subunit, preventing peptide bond formation.

- Blocking Translocation : This action halts the movement of ribosomes along mRNA, effectively stalling bacterial growth and replication.

Biological Activity Data

The following table summarizes key findings regarding the antibacterial activity of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Streptococcus pneumoniae | 1.0 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Listeria monocytogenes | 2.0 µg/mL |

Pharmacokinetics

Research indicates that this compound shows a favorable pharmacokinetic profile:

- Absorption : High absorption rates in gastrointestinal tract.

- Distribution : Concentrations in milk are notably higher than in plasma, with a milk-to-plasma ratio reported between 50 to 60 .

- Metabolism : It undergoes minimal metabolism, maintaining its active form in systemic circulation.

Case Studies

- Prenatal Treatment for Congenital Toxoplasmosis :

- Clinical Efficacy Against Respiratory Infections :

Research Findings

Recent studies have focused on optimizing the production and efficacy of this compound through genetic engineering of Streptomyces ambofaciens. Key findings include:

- Gene Regulation : The regulation of spiramycin biosynthesis is primarily controlled by genes such as srmR and srm40. Disruption or overexpression of these genes can significantly affect antibiotic yield .

- Metabolic Pathway Engineering : Enhanced production methods have been proposed that involve manipulating metabolic pathways to increase the carbon flow towards spiramycin production .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for identifying and quantifying Neo Spiramycin I in complex biological matrices?

- Methodology : Use capillary electrophoresis (CE) with a fused-silica capillary and a phosphate buffer (80 mM, pH 7.5) containing 12 mM cetyltrimethylammonium bromide (CTAB) and 20 mM sodium cholate. This achieves baseline separation of this compound from related substances in 15 minutes, with a detection limit of 7 pg . For quantification, high-performance liquid chromatography (HPLC) with >95% purity standards is recommended, as described in pharmacopeial guidelines .

Q. How can researchers differentiate this compound from its parent compound, Spiramycin I, during structural analysis?

- Methodology : Employ tandem mass spectrometry (MS/MS) to monitor mass differences (e.g., 18 Da shift due to hydration) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural variations. This compound lacks the formyl group present in Spiramycin I, which is replaced by a geminal diol structure in aqueous conditions .

Q. What storage conditions are optimal for maintaining this compound stability in laboratory settings?

- Methodology : Store at -20°C in anhydrous solvents to prevent hydrolysis. Avoid aqueous solutions at neutral pH, as even mild conditions (pH 6.2) can induce partial conversion to hydrated derivatives, altering molecular mass and bioactivity .

Advanced Research Questions

Q. How do hydration artifacts in aqueous solutions impact the accuracy of this compound quantification, and how can this be mitigated?

- Contradiction Analysis : this compound undergoes hydration in aqueous matrices, leading to a +18 Da mass shift. Traditional mass spectrometry (MS) methods may misreport concentrations due to this conversion.

- Mitigation Strategy : Use non-aqueous solvents (e.g., DMSO) for sample preparation and validate methods with ¹H NMR to monitor the formyl/diol ratio. Adjust calibration curves to account for hydrated derivatives .

Q. What experimental designs are suitable for assessing the bioactivity of this compound in comparison to Spiramycin I?

- Methodology : Conduct parallel in vitro assays (e.g., AMPK activation in 3T3-L1 adipocytes) using equimolar concentrations of both compounds. This compound exhibits ~88% of Spiramycin I’s antibacterial activity, requiring adjusted dosing in efficacy studies. Include negative controls with AICAR (an AMPK activator) to benchmark results .

Q. How can researchers resolve contradictions in pharmacokinetic data caused by this compound’s instability in biological fluids?

- Contradiction Analysis : Discrepancies in half-life measurements arise from hydrolysis in plasma.

- Resolution : Use stabilizers like EDTA to chelate metal ions that catalyze degradation. Employ LC-MS/MS with deuterated internal standards to correct for matrix effects and degradation kinetics .

Q. What strategies are recommended for isolating this compound from fermentation broths containing Spiramycin mixtures?

- Methodology : Apply ethanol-K₂HPO₄ aqueous two-phase extraction (ATPS) at pH 9.2–9.5. Under optimized conditions (20% K₂HPO₄, 16% ethanol, 25°C), this compound partitions into the ethanol-rich phase with >97% efficiency, leveraging its differential solubility compared to Spiramycin I .

Methodological Notes

- Data Precision : Report numerical results to no more than three significant figures unless instrumentation warrants higher precision .

- Statistical Reporting : Specify exact p-values (e.g., p = 0.023) rather than thresholds (e.g., p < 0.05) to enhance reproducibility .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed descriptions of cell lines, animal models, and statistical power calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.